molecular formula C22H18N6OS2 B11483195 4,6-Dimethyl-3-(1H-pyrrol-1-YL)-N'-[(E)-[3-(thiophen-3-YL)-1H-pyrazol-4-YL]methylidene]thieno[2,3-B]pyridine-2-carbohydrazide

4,6-Dimethyl-3-(1H-pyrrol-1-YL)-N'-[(E)-[3-(thiophen-3-YL)-1H-pyrazol-4-YL]methylidene]thieno[2,3-B]pyridine-2-carbohydrazide

Cat. No.: B11483195
M. Wt: 446.6 g/mol
InChI Key: FCTXTZDAOHXALG-BHGWPJFGSA-N
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Description

4,6-Dimethyl-3-(1H-pyrrol-1-YL)-N’-[(E)-[3-(thiophen-3-YL)-1H-pyrazol-4-YL]methylidene]thieno[2,3-B]pyridine-2-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrrole, thiophene, pyrazole, and thieno[2,3-B]pyridine moieties, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3-(1H-pyrrol-1-YL)-N’-[(E)-[3-(thiophen-3-YL)-1H-pyrazol-4-YL]methylidene]thieno[2,3-B]pyridine-2-carbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining pyrrole and thiophene derivatives under acidic or basic conditions.

    Cyclization Reactions: Forming the thieno[2,3-B]pyridine core through intramolecular cyclization.

    Hydrazone Formation: Reacting hydrazides with aldehydes or ketones to form the carbohydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3-(1H-pyrrol-1-YL)-N’-[(E)-[3-(thiophen-3-YL)-1H-pyrazol-4-YL]methylidene]thieno[2,3-B]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6-Dimethyl-3-(1H-pyrrol-1-YL)-N’-[(E)-[3-(thiophen-3-YL)-1H-pyrazol-4-YL]methylidene]thieno[2,3-B]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3-(1H-pyrrol-1-YL)-N’-[(E)-[3-(thiophen-3-YL)-1H-pyrazol-4-YL]methylidene]thieno[2,3-B]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-3-(1H-pyrrol-1-YL)-N’-[(E)-[3-(thiophen-3-YL)-1H-pyrazol-4-YL]methylidene]thieno[2,3-B]pyridine-2-carbohydrazide stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N6OS2

Molecular Weight

446.6 g/mol

IUPAC Name

4,6-dimethyl-3-pyrrol-1-yl-N-[(E)-(5-thiophen-3-yl-1H-pyrazol-4-yl)methylideneamino]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H18N6OS2/c1-13-9-14(2)25-22-17(13)19(28-6-3-4-7-28)20(31-22)21(29)27-24-11-16-10-23-26-18(16)15-5-8-30-12-15/h3-12H,1-2H3,(H,23,26)(H,27,29)/b24-11+

InChI Key

FCTXTZDAOHXALG-BHGWPJFGSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=C(NN=C3)C4=CSC=C4)N5C=CC=C5)C

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=C(NN=C3)C4=CSC=C4)N5C=CC=C5)C

Origin of Product

United States

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